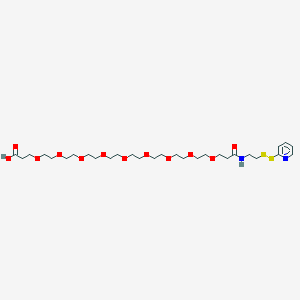
SPDP-PEG9-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPDP-PEG9-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The molecular formula of this compound is C₂₉H₅₀N₂O₁₂S₂, and it has a molecular weight of 682.84 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
SPDP-PEG9-acid is synthesized through a series of chemical reactions involving the attachment of SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) to a PEG chain. The synthesis typically involves the following steps:
- Activation of the PEG chain with a carboxylic acid group.
- Coupling of the activated PEG chain with SPDP under mild reaction conditions to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for research and development purposes .
Analyse Chemischer Reaktionen
Types of Reactions
SPDP-PEG9-acid undergoes various chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable linkages.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved under reducing conditions, releasing the PEG chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines and thiols. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Cleavage Reactions: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to cleave the disulfide bond.
Major Products Formed
Substitution Reactions: The major products are PEGylated proteins or peptides with enhanced stability and solubility.
Cleavage Reactions: The major products are the free PEG chain and the cleaved SPDP moiety.
Wissenschaftliche Forschungsanwendungen
SPDP-PEG9-acid has a wide range of applications in scientific research, including:
Wirkmechanismus
SPDP-PEG9-acid exerts its effects by acting as a linker in PROTACs. The compound joins two essential ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein. By leveraging the intracellular ubiquitin-proteasome system, PROTACs facilitate the selective degradation of target proteins. This process involves the ubiquitination of the target protein, followed by its recognition and degradation by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SPDP-PEG8-acid: Similar to SPDP-PEG9-acid but with a shorter PEG chain.
SPDP-PEG12-acid: Similar to this compound but with a longer PEG chain.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it particularly suitable for use in PROTACs and other bioconjugation applications .
Eigenschaften
Molekularformel |
C29H50N2O12S2 |
|---|---|
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C29H50N2O12S2/c32-27(30-7-26-44-45-28-3-1-2-6-31-28)4-8-35-10-12-37-14-16-39-18-20-41-22-24-43-25-23-42-21-19-40-17-15-38-13-11-36-9-5-29(33)34/h1-3,6H,4-5,7-26H2,(H,30,32)(H,33,34) |
InChI-Schlüssel |
GOSHDTFRTRWDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2,3,4,5,6-pentafluorophenyl) (2S)-6-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate](/img/structure/B15143567.png)
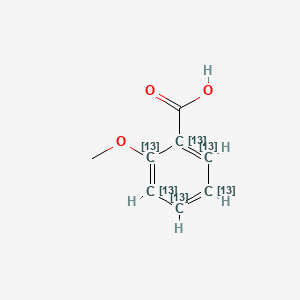

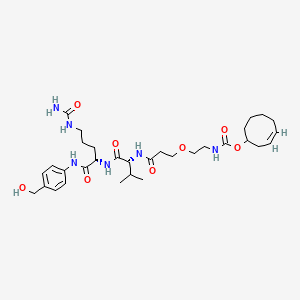
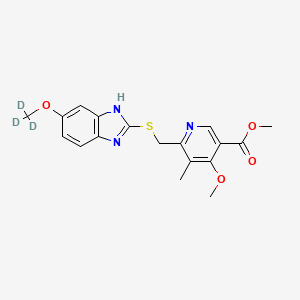



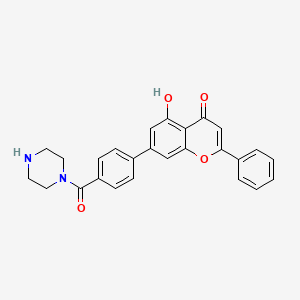
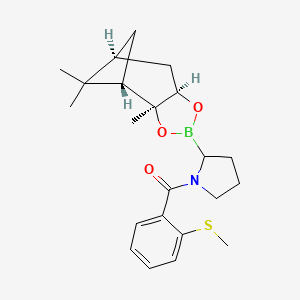

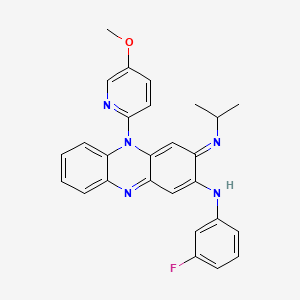
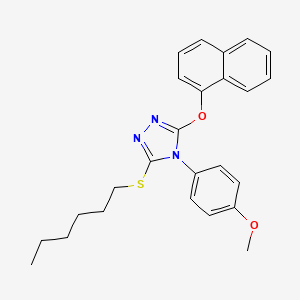
![(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide](/img/structure/B15143663.png)
